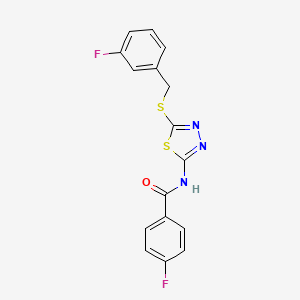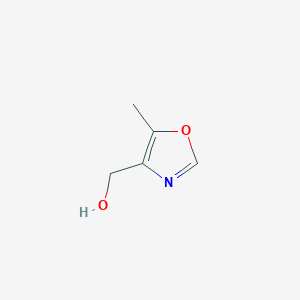![molecular formula C22H16N4O2 B2642203 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1424622-23-0](/img/structure/B2642203.png)
3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .
Synthesis Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of compounds related to 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide often involves complex organic reactions that yield heterocyclic compounds with potential biological activities. For example, Keshk (2004) detailed the synthesis of novel enaminones from naturally occurring furochromones, which could serve as precursors for various benzofuran derivatives with potential pharmacological properties (E. M. Keshk, 2004). Similarly, research by Sanad et al. (2019) focused on the regioselective synthesis of pyrazole-benzofuran hybrids, showcasing a method to obtain compounds with enhanced antibacterial properties (S. Sanad, Demiana H. Hanna, & Ahmed E. M. Mekky, 2019).
Potential Biological Activities
The structural motif of benzofuran linked with pyrazole has been explored for its antimicrobial and antitumor activities. For instance, the synthesis of 2-azetidinone derivatives integrating quinoline, pyrazole, and benzofuran moieties has shown promising in vitro antimicrobial screening results, indicating the potential of such compounds in developing new antibacterial agents (M. Idrees, Y. G. Bodkhe, N. Siddiqui, & S. Kola, 2020). Moreover, antitumor activity and molecular docking studies of benzofuran-2-yl pyrazole pyrimidine derivatives provide insights into their potential as thymidylate synthase inhibitors, offering avenues for cancer therapy research (M. El-Zahar, Somaia S Adb El-Karim, M. Haiba, & M. Khedr, 2011).
Theoretical and Computational Studies
Computational and theoretical studies offer valuable insights into the chemical behavior and potential applications of compounds related to this compound. For example, research on the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units highlights the importance of theoretical calculations in understanding reaction mechanisms and predicting regioselectivity (S. Sanad, M. M. Ahmed, Ahmed E. M. Mekky, & Zeinab A. Abdallah, 2021).
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It can be inferred from the known activities of benzofuran derivatives that this compound may interact with its targets to modulate their function, leading to its observed biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that this compound likely affects multiple pathways .
Result of Action
Given the known biological activities of benzofuran derivatives, it can be inferred that this compound likely exerts its effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. This compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, it interacts with sigma receptors, which are involved in modulating neurotransmitter release and cell survival . The nature of these interactions is primarily inhibitory, leading to the suppression of enzyme activity and alteration of cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . It also affects cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase I, preventing the enzyme from cleaving and re-ligating DNA strands . This binding interaction leads to the accumulation of DNA breaks and subsequent cell death. Additionally, the compound inhibits sigma receptors, which modulate ion channels and neurotransmitter release, thereby affecting neuronal signaling and cell survival . The compound also induces changes in gene expression by activating transcription factors involved in stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis . In in vitro studies, the compound has shown consistent activity over several days, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are evident, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also influences its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, it interacts with membrane transporters, such as the ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . These interactions influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential . Additionally, it is found in the nucleus, where it interacts with DNA and inhibits topoisomerase I activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propiedades
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c23-12-17(22(24)27)10-18-14-26(13-15-6-2-1-3-7-15)25-21(18)20-11-16-8-4-5-9-19(16)28-20/h1-11,14H,13H2,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUJDCQRPEJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

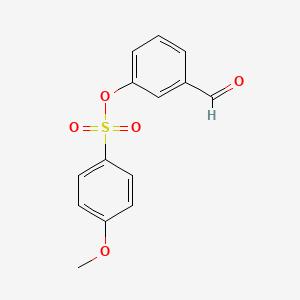

![4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2642126.png)
![2-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2642127.png)

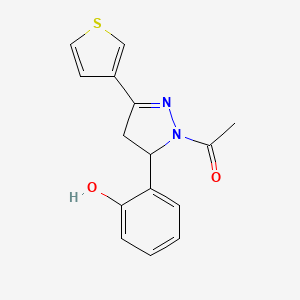
![1-(3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2642130.png)
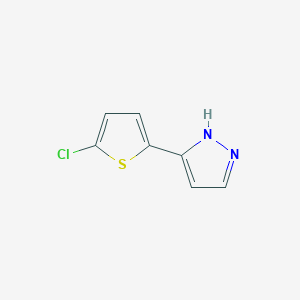
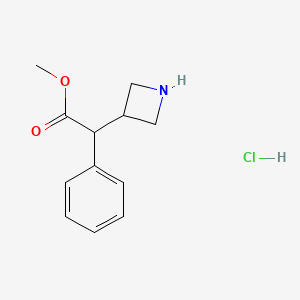
![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)
